molecular formula C7H5BrClFS B13497516 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene

Cat. No.: B13497516
M. Wt: 255.54 g/mol
InChI Key: MRPAAHBCUFDUMF-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 5), chlorine (position 2), fluorine (position 1), and a methylsulfanyl group (position 3). The methylsulfanyl moiety (–SCH₃) contributes to the compound’s electron-rich character due to sulfur’s lone pairs, while the halogens (Br, Cl, F) enhance its electrophilic substitution reactivity. This compound is typically utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its substitution pattern influences regioselectivity in downstream reactions .

Properties

Molecular Formula

C7H5BrClFS

Molecular Weight

255.54 g/mol

IUPAC Name

5-bromo-2-chloro-1-fluoro-3-methylsulfanylbenzene

InChI

InChI=1S/C7H5BrClFS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3

InChI Key

MRPAAHBCUFDUMF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1Cl)F)Br

Origin of Product

United States

Preparation Methods

Sequential Electrophilic Aromatic Substitution (EAS)

This classical approach introduces the halogen substituents stepwise onto a benzene ring:

Step Substituent Introduced Reagents & Conditions Notes
1 Fluorine Fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) Fluorination often precedes other halogenations to direct substitution patterns
2 Chlorine Chlorine gas (Cl₂) with FeCl₃ catalyst Electrophilic chlorination under controlled temperature to avoid poly-substitution
3 Bromine Bromine (Br₂) or N-bromosuccinimide (NBS) with Lewis acid catalyst Introduced last to position 5 selectively due to steric and electronic effects

This sequence ensures selective substitution at positions 1 (fluorine), 2 (chlorine), and 5 (bromine) on the benzene ring.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (-SCH3) group is typically introduced via nucleophilic aromatic substitution (S_NAr) or via thiol addition:

  • Starting from a halogenated intermediate (e.g., 5-bromo-2-chloro-1-fluorobenzene), the methylsulfanyl group is installed by reacting with a methylthiolate anion (generated from methyl mercaptan and a base such as sodium hydride or potassium carbonate).
  • Reaction conditions usually involve polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures (50–100 °C).

Lithiation and Boronate Intermediate Formation

Advanced synthetic methods employ lithiation for regioselective functionalization:

  • Lithiation of 1-bromo-4-fluorobenzene derivatives with lithium bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (below 0 °C, often -40 °C) forms aryl lithium intermediates.
  • These intermediates can be reacted with borate esters to form boronate esters, which serve as precursors for further cross-coupling reactions.

This method is particularly useful for preparing intermediates that can be converted to the target compound or related derivatives with high regioselectivity and purity.

Industrial Production Considerations

Industrial synthesis of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene generally follows the laboratory synthetic routes but incorporates:

  • Continuous flow reactors to improve reaction control and scalability.
  • Use of advanced catalysts to enhance selectivity and reduce by-products.
  • Purification techniques such as recrystallization, chromatography, or distillation to achieve high purity.

Control of reaction parameters such as temperature, pressure, and reagent stoichiometry is critical to maximize yield and minimize impurities.

Chemical Reaction Analysis and Variations

Types of Reactions

The compound’s multifunctional nature allows it to participate in various reactions:

  • Nucleophilic Substitution: Halogen atoms (Br, Cl, F) can be substituted with other nucleophiles.
  • Oxidation: The methylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
  • Coupling Reactions: Suzuki-Miyaura or Sonogashira cross-coupling reactions can replace halogens with aryl or alkyl groups using palladium catalysts and boronic acids or alkynes.

Common Reagents and Conditions

Reaction Type Reagents Typical Conditions Outcome
Nucleophilic substitution Sodium thiolate, potassium fluoride Polar aprotic solvents, 50–100 °C Substituted derivatives
Oxidation H₂O₂, m-CPBA Room temperature to mild heating Sulfoxides, sulfones
Cross-coupling Pd catalysts, boronic acids, bases Inert atmosphere, 50–100 °C Coupled products with aryl/alkyl groups

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Sequential EAS Fluorobenzene derivatives Cl₂/FeCl₃, Br₂/NBS Controlled temp, solvents High regioselectivity Multi-step, moderate yield
Nucleophilic substitution Halogenated benzene Methylthiolate, base DMF, 50–100 °C Direct methylsulfanyl introduction Requires careful control to avoid side reactions
Lithiation and boronate formation 1-bromo-4-fluorobenzene LDA, tri-alkyl borate Low temp (-40 °C) High regioselectivity, purity Requires low temp and inert atmosphere
Industrial continuous flow Optimized intermediates Catalysts, flow reactors Controlled pressure/temp Scalable, efficient Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Electrophilic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives can be formed.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Dehalogenated compounds or reduced sulfur-containing derivatives.

Scientific Research Applications

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its derivatives for pharmaceutical applications, such as potential drug candidates.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene depends on its specific application

    Electrophilic Aromatic Substitution: The electron-withdrawing and electron-donating effects of the substituents can influence the reactivity of the benzene ring.

    Nucleophilic Attack: The halogen atoms can be targets for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The methylsulfanyl group can undergo oxidation or reduction, affecting the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Substitution Variations: Methylsulfanyl vs. Methoxy

Compound : 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS 1261216-28-7)

  • Key Difference : Replacement of –SCH₃ (methylsulfanyl) with –OCH₃ (methoxy).
  • Impact :
    • Electronic Effects : Methoxy is a stronger electron-donating group due to oxygen’s higher electronegativity, increasing ring activation compared to methylsulfanyl.
    • Reactivity : Methoxy derivatives are more prone to electrophilic substitution at ortho/para positions, whereas methylsulfanyl may favor thioether-specific reactions (e.g., oxidation to sulfoxides/sulfones) .
  • Similarity Score : 0.79 .
Property Target Compound 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
Molecular Formula C₇H₄BrClF S C₇H₅BrClFO
Molecular Weight ~263.53 g/mol ~265.47 g/mol
Key Substituent –SCH₃ (Position 3) –OCH₃ (Position 3)

Halogen Substitution: Fluoro vs. Difluoromethyl

Compound : 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene (CAS EN300-6736101)

  • Key Difference : Replacement of –F (position 1) with –CF₂H (difluoromethyl).
  • Impact :
    • Lipophilicity : The –CF₂H group increases hydrophobicity (logP ~2.5 vs. ~2.0 for –F), enhancing membrane permeability.
    • Metabolic Stability : Difluoromethyl resists oxidative metabolism better than fluorine .
  • Molecular Formula : C₈H₆BrClF₂S .

Positional Isomerism

Compound : 4-Bromo-2-chloro-1-methoxybenzene (CAS 50638-47-6)

  • Key Difference : Bromine at position 4 instead of 5; methoxy at position 1.
  • Similarity Score: 0.75 .
Property Target Compound 4-Bromo-2-chloro-1-methoxybenzene
Molecular Formula C₇H₄BrClF S C₇H₆BrClO
Molecular Weight ~263.53 g/mol ~235.48 g/mol

Functional Group Modifications: Sulfanyl vs. Sulfonyl

Compound : 5-Bromo-2-chlorobenzene-1-sulfonyl chloride (CAS 81226-68-8)

  • Key Difference : –SO₂Cl (sulfonyl chloride) at position 1 instead of –F and –SCH₃.
  • Impact :
    • Reactivity : Sulfonyl chloride is highly electrophilic, enabling nucleophilic substitution (e.g., formation of sulfonamides).
    • Applications : Used as a sulfonating agent in drug synthesis .
Property Target Compound 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
Molecular Formula C₇H₄BrClF S C₆H₃BrCl₂O₂S
Molecular Weight ~263.53 g/mol 289.96 g/mol

Oxidation State Variations: Sulfanyl vs. Sulfone

Compound : 5-Bromo-2-(methylsulfonyl)benzotrifluoride (CAS 300356-32-5)

  • Key Difference : –SO₂CH₃ (methylsulfonyl) replaces –SCH₃; additional –CF₃ group.
  • Impact :
    • Polarity : Sulfonyl groups increase polarity and hydrogen-bonding capacity, improving solubility in aqueous media.
    • Stability : Sulfones are less prone to oxidation than sulfides .

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis typically involves sequential halogenation and functionalization. For example:
  • Step 1 : Bromination/chlorination of a benzene derivative using directing groups (e.g., methylsulfanyl) to ensure proper positioning .
  • Step 2 : Fluorination via halogen-exchange reactions (e.g., using KF or CsF under anhydrous conditions) .
  • Step 3 : Methylsulfanyl group introduction via nucleophilic substitution with sodium methyl mercaptide (NaSCH₃) .
    Regioselectivity is controlled by the electron-donating methylsulfanyl group, which directs electrophilic substitution to the para position. Kinetic studies and DFT calculations can optimize reaction conditions .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions via coupling patterns (e.g., deshielded protons near electronegative groups) .
  • GC/HPLC : Purity assessment (>95% by GC or HLC, as per reagent catalogs) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₄BrClFS) .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How do the electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom (strongly electron-withdrawing) activates the aromatic ring for oxidative addition in Pd-catalyzed couplings, while the methylsulfanyl group (electron-donating) stabilizes intermediates. Key considerations:
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos ligands to enhance reactivity with sterically hindered substrates .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility and reaction rates .
  • Competing Pathways : The chlorine and fluorine substituents may lead to side reactions (e.g., dehalogenation), requiring controlled temperatures (60–80°C) .

Q. What experimental strategies address contradictions in reported yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation .
  • Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates .
  • Reaction Monitoring : In-situ techniques like FT-IR or LC-MS track intermediate formation and adjust reaction times .
    Systematic Design of Experiments (DoE) can isolate critical variables (e.g., temperature, ligand ratio) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., cytochrome P450 enzymes) .
  • MD Simulations : Assess stability of ligand-protein complexes over nanoseconds to identify key residues (e.g., hydrogen bonding with fluorine) .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ values) with inhibitory activity .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : Contradictions may stem from:
  • Solvent Polarity : Polar solvents stabilize charge-separated intermediates, altering regioselectivity .
  • Temperature Effects : Higher temperatures favor thermodynamic control (meta products) over kinetic control (para products) .
    Resolution: Conduct competition experiments with isotopically labeled substrates to map reaction pathways .

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